molecular formula C6H4ClNO3S2 B15293760 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide

5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide

Cat. No.: B15293760
M. Wt: 237.7 g/mol
InChI Key: TZBWIXZWPHZTEG-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolidinones. This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. It has gained significant attention in various fields of scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.

    2-Methyl-4-isothiazolin-3-one: Lacks the chlorine substituent but shares similar chemical reactivity.

    5-Chloro-2-methyl-thieno[2,3-d]-pyrimidine: Contains a pyrimidine ring instead of an isothiazolidinone ring

Uniqueness

5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H4ClNO3S2

Molecular Weight

237.7 g/mol

IUPAC Name

5-chloro-2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one

InChI

InChI=1S/C6H4ClNO3S2/c1-8-6(9)5-3(13(8,10)11)2-4(7)12-5/h2H,1H3

InChI Key

TZBWIXZWPHZTEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=C(S2)Cl

Origin of Product

United States

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